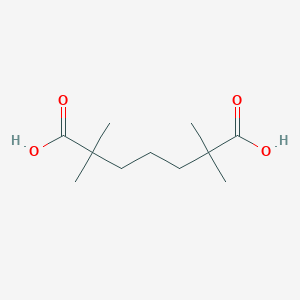

2,2,6,6-Tetramethylpimelic Acid

Description

Properties

IUPAC Name |

2,2,6,6-tetramethylheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,8(12)13)6-5-7-11(3,4)9(14)15/h5-7H2,1-4H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUJONFLPBQEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(C)(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369773 | |

| Record name | 2,2,6,6-Tetramethylpimelic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-45-9 | |

| Record name | 2,2,6,6-Tetramethylpimelic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2,2,6,6 Tetramethylpimelic Acid

Development and Analysis of Preparative Protocols

The primary route to 2,2,6,6-tetramethylpimelic acid involves a two-step process: the formation of its dinitrile precursor, 2,2,6,6-tetramethylpimelonitrile, followed by its hydrolysis.

Synthesis via 2,2,6,6-Tetramethylpimelonitrile Hydrolysis

The conversion of 2,2,6,6-tetramethylpimelonitrile to this compound is typically achieved through acidic or alkaline hydrolysis. This process involves the reaction of the nitrile groups with water, proceeding through an intermediate amide stage to ultimately yield the dicarboxylic acid. wikipedia.orggoogle.comchemicalbook.comrsc.org

Under acidic conditions, the nitrile is heated under reflux with a strong acid such as hydrochloric acid. rsc.org The reaction proceeds to form the free carboxylic acid and the corresponding ammonium (B1175870) salt of the acid used. For alkaline hydrolysis, the dinitrile is heated with a solution of a strong base like sodium hydroxide. wikipedia.org This results in the formation of the disodium (B8443419) salt of the dicarboxylic acid and ammonia (B1221849) gas. To obtain the free dicarboxylic acid from the salt, the solution must be subsequently acidified. wikipedia.org

The steric hindrance presented by the four methyl groups in 2,2,6,6-tetramethylpimelonitrile can make hydrolysis more challenging compared to unhindered nitriles, potentially requiring more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve complete conversion.

Table 1: General Conditions for Hydrolysis of Dinitriles

| Hydrolysis Type | Reagents | Products |

| Acidic | Dilute Strong Acid (e.g., HCl) | Dicarboxylic Acid, Ammonium Salt |

| Alkaline | Strong Base (e.g., NaOH) | Dicarboxylate Salt, Ammonia |

Mechanistic Investigations of Precursor Formation via Dicondensation Reactions

The precursor, 2,2,6,6-tetramethylpimelonitrile, is synthesized via a dicondensation reaction. A common method involves the reaction of isobutyronitrile (B166230) with a three-carbon electrophile, such as 1,3-dibromopropane, in the presence of a strong base.

The mechanism proceeds through the deprotonation of isobutyronitrile at the α-carbon by a strong base, such as sodium amide or lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic carbanion then undergoes a nucleophilic substitution reaction (SN2) with one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion and forming a new carbon-carbon bond. This process is then repeated at the other end of the propane (B168953) chain with a second equivalent of the isobutyronitrile carbanion to yield 2,2,6,6-tetramethylpimelonitrile.

The choice of base and reaction conditions is critical to ensure efficient dialkylation and minimize side reactions, such as elimination or mono-alkylation.

Exploration of Advanced Catalytic Approaches for Related Branched Aliphatic Diacids

The synthesis of branched aliphatic dicarboxylic acids, including sterically hindered variants, has benefited from the development of advanced catalytic methods. These approaches aim to improve efficiency, selectivity, and sustainability compared to traditional stoichiometric methods.

For instance, catalytic C-H activation and functionalization strategies are emerging as powerful tools. acs.org While not yet specifically reported for this compound, these methods hold promise for the direct synthesis of such compounds from simpler hydrocarbon precursors, potentially reducing the number of synthetic steps.

Furthermore, enzymatic or chemo-enzymatic processes offer a green alternative for the synthesis of dicarboxylic acids. Nitrilase enzymes, for example, can catalyze the hydrolysis of dinitriles to dicarboxylic acids under mild conditions, potentially offering high selectivity and reducing the generation of waste associated with harsh acidic or basic hydrolysis. google.com The development of robust nitrilases that can accommodate sterically hindered substrates like 2,2,6,6-tetramethylpimelonitrile would be a significant advancement.

Principles of Sustainable Synthesis in this compound Production

The production of specialty chemicals like this compound is increasingly being viewed through the lens of green chemistry and sustainability. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. azom.comrsc.orgacs.org

Key considerations for the sustainable synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment. This includes exploring alternatives to hazardous reagents and solvents.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to increase efficiency and reduce waste. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. azom.com

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on fossil fuels. wur.nlwur.nlresearchgate.net

Recent advancements in electrochemical methods for dicarboxylic acid synthesis from unsaturated hydrocarbons offer a promising sustainable pathway. azom.com These methods can operate at ambient conditions and use electricity as a clean reagent, often with high efficiency and minimal byproduct formation. azom.com Applying such technologies to precursors of this compound could significantly improve the sustainability of its production.

Chemical Derivatives and Analogues of 2,2,6,6 Tetramethylpimelic Acid: Synthesis and Functionalization

Synthesis and Structural Characterization of Esters, Amides, and Anhydrides

The synthesis of derivatives of carboxylic acids, such as esters, amides, and anhydrides, is a fundamental aspect of organic chemistry. However, the steric hindrance presented by the four methyl groups at the α and ω positions of 2,2,6,6-tetramethylpimelic acid is expected to significantly influence its reactivity and the conditions required for these transformations.

Amides: Similarly, the formation of amides from this compound would likely necessitate activation of the carboxylic acid groups. Direct reaction with an amine is generally unfavorable and requires high temperatures. libretexts.orgkhanacademy.org The conversion of the dicarboxylic acid to its diacyl chloride, followed by reaction with an amine, is a more probable route to the corresponding diamide. youtube.comgoogle.com However, no specific studies detailing the synthesis and structural characterization of amides derived from this compound have been found.

Anhydrides: The formation of a cyclic anhydride (B1165640) from a dicarboxylic acid is dependent on the chain length between the two carboxyl groups, with five- and six-membered rings being the most stable. libretexts.org Given that pimelic acid has a seven-carbon chain, the formation of a cyclic anhydride from this compound would result in a strained seven-membered ring, making its direct synthesis through dehydration challenging. libretexts.orgresearchgate.net Linear polymeric anhydrides or intermolecular anhydrides might be formed instead. General methods for synthesizing cyclic anhydrides from dicarboxylic acids exist nih.govresearchgate.netgoogle.com, but their applicability to a gem-disubstituted pimelic acid like the one has not been specifically documented.

A summary of general synthetic approaches for these derivatives is presented below:

| Derivative | General Synthetic Approach | Expected Challenges with this compound |

| Esters | Fischer Esterification (acid-catalyzed reaction with alcohol) | Steric hindrance from tetramethyl groups likely requires harsh conditions or alternative methods like using acyl chlorides. |

| Amides | Reaction of acyl chloride with amine | Steric hindrance may slow the reaction; direct reaction with amine likely requires high temperatures. |

| Anhydrides | Dehydration of the dicarboxylic acid | Formation of a seven-membered cyclic anhydride is thermodynamically unfavorable due to ring strain. |

Deuterium-Labeled Analogues for Isotopic Tracing and Mechanistic Studies

Deuterium (B1214612) labeling is a powerful tool in chemistry for elucidating reaction mechanisms and for use in isotopic tracing studies in metabolic research. libretexts.org The synthesis of deuterium-labeled compounds can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the target molecule or its precursors. nih.govnih.gov

For this compound, deuterium atoms could be incorporated at various positions. For instance, labeling at the C3, C4, and C5 positions of the pimelic acid backbone could be envisioned. Such labeled compounds would be invaluable for mechanistic studies of reactions involving this sterically hindered diacid. However, a thorough search of the scientific literature did not yield any reports on the synthesis or application of deuterium-labeled analogues of this compound. General methods for deuterium labeling of carboxylic acids and other organic molecules are well-established researchgate.net, but their specific application to this compound remains an unexplored area of research.

Comparative Analysis with Unsubstituted and Other Branched Pimelic Acid Isomers

The introduction of four methyl groups at the α and ω positions of pimelic acid is expected to have a profound impact on its physical and chemical properties compared to the unsubstituted parent compound.

Acidity: The gem-dimethyl groups are electron-donating, which would be expected to decrease the acidity (increase the pKa) of the carboxylic acid groups compared to unsubstituted pimelic acid. libretexts.org However, precise pKa values for this compound are not available in the literature to confirm the magnitude of this effect. For comparison, the pKa1 and pKa2 values for unsubstituted pimelic acid are approximately 4.71 and 5.58, respectively.

Reactivity and Steric Effects: The most significant difference between this compound and its linear isomer lies in the steric hindrance around the carboxylic acid functionalities. This steric bulk would make the carboxyl groups less accessible to reagents, thereby decreasing the rates of reactions such as esterification and amidation.

Conformational Properties: The presence of the bulky tetramethyl groups would also restrict the conformational freedom of the carbon chain, potentially influencing its crystal packing and the properties of polymers derived from it. While studies on other branched dicarboxylic acids exist nih.govnih.govebi.ac.uk, a direct comparative analysis of the crystal structure and conformational behavior of this compound with other pimelic acid isomers has not been reported.

The following table summarizes the expected comparative properties:

| Property | Unsubstituted Pimelic Acid | This compound (Expected) |

| Acidity (pKa) | pKa1 ≈ 4.71, pKa2 ≈ 5.58 | Expected to be less acidic (higher pKa values) |

| Reactivity | More reactive | Less reactive due to steric hindrance |

| Conformational Flexibility | Higher | Lower, more restricted rotation |

Mechanistic Elucidation of Reactions Involving 2,2,6,6 Tetramethylpimelic Acid Through Advanced Analytical Techniques

Fragmentation Pathways and Gas-Phase Ion Chemistry via Mass Spectrometry

Mass spectrometry is a powerful technique for elucidating the structure of molecules by analyzing the mass-to-charge ratio of ions and their fragments. In the gas phase, ionized 2,2,6,6-tetramethylpimelic acid undergoes a series of dissociation reactions that are dictated by its structure, particularly the presence of two carboxylic acid groups and the four methyl groups that create significant steric hindrance.

The initial ionization process, typically electrospray ionization (ESI), would generate protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. The subsequent fragmentation of these ions, induced by energetic collisions, reveals characteristic pathways. For dicarboxylic acids in general, common fragmentation patterns include the neutral loss of water (H₂O) and carbon dioxide (CO₂). libretexts.org The fragmentation of this compound is expected to be heavily influenced by the quaternary carbons at the 2 and 6 positions. Cleavage adjacent to these sites, known as alpha-cleavage, is a common pathway for radical cations and can lead to the loss of methyl radicals (•CH₃). nist.gov

Decarboxylation, the loss of a carboxyl group as CO₂, is a primary fragmentation pathway for dicarboxylic acids in mass spectrometry. libretexts.org For the deprotonated ion [M-H]⁻ of a dicarboxylic acid, collision-induced dissociation (CID) readily expels a CO₂ molecule.

The steric strain imposed by the four methyl groups in this compound significantly influences its conformation and, consequently, its fragmentation behavior. This steric hindrance can affect the stability of the intermediate ions formed during fragmentation. The bulky tetramethyl substitution restricts bond rotation, potentially favoring specific fragmentation pathways that relieve this strain. For instance, the cleavage of the C-C bond adjacent to the quaternary center is often favored in mass spectrometry because it leads to the formation of a stable tertiary carbocation. libretexts.org This suggests that fragmentation involving the loss of moieties containing the quaternary carbons could be a significant process.

The elimination of a water molecule from a protonated dicarboxylic acid [M+H]⁺ is a common fragmentation process that requires the two carboxyl groups to interact. This typically occurs through a cyclic intermediate where a proton is transferred from one carboxyl group to the other, facilitating the loss of H₂O.

In the case of this compound, the steric bulk of the methyl groups at the C2 and C6 positions could hinder the ability of the carbon chain to fold back on itself. This conformational rigidity may make the formation of the necessary cyclic intermediate for water elimination less favorable compared to its linear analogue, pimelic acid. Studies on sodiated clusters of linear dicarboxylic acids have shown that interactions with water molecules in the gas phase can introduce new, energetically favorable dissociation pathways. nih.gov While direct water elimination from the molecular ion is an intramolecular process, the influence of the tetramethyl groups on the ion's ability to adopt a reactive conformation is a key determinant of the reaction's efficiency.

Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to fragment selected ions by colliding them with neutral gas molecules like argon or nitrogen. wikipedia.org The resulting fragment ions provide detailed structural information. bu.edu For the deprotonated ion of this compound, [M-H]⁻, with a mass-to-charge ratio (m/z) of 229, a series of characteristic fragment ions would be expected.

The primary fragmentation events would likely include the loss of carbon dioxide (44 Da) and water (18 Da). Subsequent fragmentations could involve cleavage of the carbon backbone. The table below outlines the predicted major fragmentation pathways and the resulting ions for the [M-H]⁻ of this compound based on established fragmentation principles for carboxylic acids and sterically hindered molecules.

| Precursor Ion (m/z) | Neutral Loss | Mass of Neutral Loss (Da) | Product Ion (m/z) | Proposed Structure/Identity of Loss |

|---|---|---|---|---|

| 229.14 | H₂O | 18.01 | 211.13 | Loss of water |

| 229.14 | CO₂ | 44.00 | 185.14 | Decarboxylation |

| 229.14 | HCOOH | 46.01 | 183.13 | Loss of formic acid |

| 185.14 | CO₂ | 44.00 | 141.13 | Sequential decarboxylation |

| 185.14 | C₄H₈ (isobutylene) | 56.11 | 129.03 | Cleavage adjacent to quaternary carbon |

Reaction Kinetics and Selectivity in Derived Chemical Transformations, including Ketonization of Related Diacids

The chemical transformation of dicarboxylic acids into cyclic ketones, known as ketonization, is a significant reaction that is sensitive to the structure of the diacid. This intramolecular cyclization typically proceeds at high temperatures over a metal oxide catalyst and is thought to involve the formation of a β-ketoacid intermediate. researchgate.net

The kinetics of ketonization are strongly influenced by the chain length and substitution pattern of the dicarboxylic acid. For a diacid to cyclize, the two ends of the molecule must be able to approach each other. In this compound, the significant steric hindrance from the gem-dimethyl groups at both the C2 and C6 positions would be expected to create a high activation barrier for the formation of the required cyclic transition state. This would likely lead to a much lower reaction rate and selectivity for the formation of the corresponding seven-membered cyclic ketone (3,3,7,7-tetramethylsuberone) compared to the ketonization of unsubstituted pimelic acid or adipic acid, which readily forms cyclopentanone.

Kinetic studies on the ketonization of various aliphatic carboxylic acids have shown that both the activation energy and activation entropy tend to increase with the size and branching of the alkyl chain. researchgate.netkuleuven.be This is attributed to the increased complexity of the transition state and changes in adsorption entropy on the catalyst surface. kuleuven.be The data suggests that sterically hindered diacids like this compound would exhibit slower reaction rates.

| Carboxylic Acid | Catalyst | Activation Energy (Ea) (kJ/mol) | Key Structural Feature |

|---|---|---|---|

| Acetic Acid | Ru/TiO₂ | 126 | Linear, C2 |

| Propionic Acid | Ru/TiO₂ | 143 | Linear, C3 |

| Butyric Acid | Ru/TiO₂ | 151 | Linear, C4 |

| Lauric Acid | TiO₂ (Rutile) | ~160 | Linear, C12 |

| This compound | (Predicted) | >160 | Branched, Sterically Hindered |

The selectivity in transformations of this compound would also be impacted by its structure. While intramolecular ketonization might be suppressed, intermolecular reactions could become more competitive under certain conditions, leading to the formation of polymeric materials or other condensation products rather than the desired cyclic ketone.

Applications of 2,2,6,6 Tetramethylpimelic Acid in Materials Science and Polymer Chemistry Research

Monomer Functionality in Polymeric System Design, particularly as a Polyimide Precursor

While direct and extensive research on the use of 2,2,6,6-tetramethylpimelic acid as a primary monomer for commercial polyimides is not widely documented, its structure suggests potential benefits in this area. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. They are typically synthesized through the polycondensation of a dianhydride and a diamine.

The incorporation of aliphatic segments, such as that from this compound, into an aromatic polyimide backbone can modify the polymer's properties. The bulky tetramethyl groups would likely disrupt the close packing of polymer chains, which could lead to increased solubility and a lower glass transition temperature compared to fully aromatic polyimides. This improved processability could be advantageous in certain applications where melt-processing or solution-casting is required.

The general synthesis of polyimides involves a two-step process. First, a dianhydride reacts with a diamine to form a soluble polyamic acid. This intermediate is then chemically or thermally cyclized to form the final polyimide. In a hypothetical scenario, this compound could be used to synthesize a custom dianhydride, or more likely, be incorporated as a comonomer to create a copolyamide-imide, offering a balance of properties between traditional polyamides and polyimides.

Role in Photosensitive Resin Composition Development

Photosensitive resins, or photoresists, are crucial materials in microlithography for the fabrication of integrated circuits and other microdevices. These materials change their solubility in a developer solution upon exposure to light. While specific formulations are often proprietary, the components of a photosensitive resin typically include a polymer resin, a photoactive compound, and a solvent.

The incorporation of this compound into the polymer resin of a photoresist formulation could offer several advantages. The aliphatic nature and the bulky tetramethyl groups of the acid could enhance the solubility of the polymer in organic developers, a key parameter in the performance of a photoresist. Furthermore, the introduction of such a comonomer can influence the adhesion of the photoresist to the substrate and its etching resistance.

The development of novel polymers for photoresist applications is an active area of research. The goal is often to improve resolution, sensitivity, and processing latitude. By modifying the polymer backbone with monomers like this compound, researchers can fine-tune the physicochemical properties of the resin to meet the stringent demands of advanced lithographic processes.

Design and Synthesis of Specialty Polymers Incorporating this compound Moieties

The synthesis of specialty polymers often involves the use of unique monomers to achieve specific properties. This compound, with its distinct structure, is a candidate for creating polymers with tailored characteristics. Polyamides and polyesters are two classes of polymers where this diacid could be readily incorporated.

The polycondensation of this compound with various diamines would lead to the formation of polyamides. The general reaction for polyamide synthesis involves the reaction of a dicarboxylic acid with a diamine, typically at elevated temperatures, to form the amide linkage with the elimination of water. nih.govresearchgate.netsavemyexams.com The properties of the resulting polyamide would be heavily influenced by the structure of both the diacid and the diamine. The presence of the four methyl groups on the pimelic acid moiety would likely result in polyamides with lower melting points and increased solubility compared to their linear aliphatic counterparts. mdpi.com

Similarly, polyesters can be synthesized by reacting this compound with various diols. The bulky nature of the diacid would disrupt the crystallinity of the polyester (B1180765) chains, potentially leading to amorphous or semi-crystalline materials with enhanced transparency and flexibility.

The synthesis of such specialty polymers would allow for the systematic study of the structure-property relationships. Key properties that would be of interest include thermal behavior (glass transition temperature and melting point), mechanical properties (tensile strength and modulus), and solubility in various solvents. This data is crucial for identifying potential applications for these novel materials.

Below is a hypothetical data table illustrating the potential properties of a polyamide synthesized from this compound and a generic diamine, compared to a polyamide from a linear diacid.

| Property | Polyamide from Linear Pimelic Acid (Expected) | Polyamide from this compound (Hypothetical) |

| Monomer Structure | HOOC-(CH₂)₅-COOH | HOOC-C(CH₃)₂-(CH₂)₃-C(CH₃)₂-COOH |

| Melting Point (°C) | High | Lower |

| Crystallinity | Semi-crystalline | Amorphous to low crystallinity |

| Solubility | Limited in common solvents | Improved in common solvents |

| Glass Transition Temp. (°C) | Moderate | Potentially Lower |

This table highlights the expected impact of the tetramethyl substitution on the physical properties of the resulting polymer. Such modifications are a key strategy in the design of new materials for a wide range of applications, from engineering plastics to advanced coatings and adhesives. While specific research on polymers derived solely from this compound is limited in publicly available literature, the fundamental principles of polymer chemistry provide a strong basis for predicting their unique and potentially valuable properties.

Coordination Chemistry of 2,2,6,6 Tetramethylpimelic Acid As a Ligand

Chelation Behavior and Ligand Design Principles for Dicarboxylic Acids

While general principles of chelation and ligand design for dicarboxylic acids are well-established in coordination chemistry, applying these concepts directly to 2,2,6,6-tetramethylpimelic acid without experimental data would be speculative. Dicarboxylic acids typically act as bidentate or bridging ligands, forming chelate rings with metal ions. The stability of these complexes is influenced by factors such as the length of the carbon chain between the carboxylate groups, which affects the size and stability of the resulting chelate ring (typically 5- or 6-membered rings are most stable), and the steric hindrance imposed by substituents on the ligand backbone. nih.govnih.gov In the case of this compound, the seven-carbon chain (pimelic acid) would likely lead to a larger, and potentially less stable, chelate ring. Furthermore, the bulky tetramethyl substitution on the carbon atoms alpha to the carboxyl groups would introduce significant steric hindrance, which could influence the coordination geometry and the accessibility of the metal center.

Synthesis and Structural Characterization of Metal Complexes Derived from this compound

An extensive search of chemical databases and scientific literature did not yield any specific studies detailing the synthesis of metal complexes using this compound as a ligand. Standard synthetic routes for such complexes often involve the reaction of a metal salt with the deprotonated dicarboxylic acid in a suitable solvent. nih.govmdpi.com However, without published research, details on reaction conditions, isolated products, or their structural characterization via techniques like X-ray crystallography or spectroscopic methods for this particular compound are unavailable.

Investigation of Catalytic Properties of Metal Complexes Incorporating this compound

Similarly, there is no accessible research on the catalytic applications of metal complexes of this compound. The catalytic activity of a metal complex is intrinsically linked to its structure, the nature of the metal ion, and the ligand environment. researchgate.net Without foundational knowledge of the synthesis and structure of these specific complexes, any discussion of their potential catalytic properties would be unfounded.

Due to the absence of specific research findings on the metal complexes of this compound, this report cannot be completed as requested.

Theoretical and Computational Studies of 2,2,6,6 Tetramethylpimelic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis of 2,2,6,6-tetramethylpimelic acid are crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its physical and chemical properties. While specific studies exclusively on this molecule are not abundant in publicly available literature, general principles from studies on other dicarboxylic acids can be applied to infer its behavior.

Dicarboxylic acids, with the general formula HOOC-(CH2)n-COOH, exhibit a range of possible conformations due to the rotational freedom around the C-C single bonds in the hydrocarbon chain. nih.govnih.gov For this compound, the seven-carbon chain provides significant conformational flexibility. However, the presence of the bulky tetramethyl groups at the C2 and C6 positions introduces significant steric hindrance, which will considerably restrict the number of stable conformers compared to its unsubstituted counterpart, pimelic acid.

Computational methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), are powerful tools for exploring the conformational landscape of molecules. nih.govnih.gov These methods can be used to calculate the potential energy surface of this compound, identifying the low-energy conformers and the energy barriers between them. It is expected that the most stable conformers will be those that minimize the steric repulsion between the methyl groups and allow for the formation of intramolecular hydrogen bonds between the two carboxylic acid groups. The strength of such intramolecular hydrogen bonds in similar dicarboxylic acids has been estimated to be around 28-29 kJ/mol. nih.gov

The conformational preferences of dicarboxylic acids can also be influenced by their environment. nih.govnih.gov In the gas phase, intramolecular interactions are dominant. However, in solution or in the solid state, intermolecular interactions with solvent molecules or other acid molecules will play a significant role in determining the preferred conformation. nih.gov For instance, in a polar solvent, conformations that expose the carboxylic acid groups for hydrogen bonding with the solvent may be favored.

| Factor | Description | Expected Impact on this compound |

|---|---|---|

| Heptane (B126788) Chain Flexibility | The seven-carbon backbone allows for a variety of folded and extended conformations. | Provides the underlying flexibility for different spatial arrangements of the carboxylic acid groups. |

| Tetramethyl Substitution | Bulky methyl groups at the C2 and C6 positions create significant steric hindrance. | Reduces the number of accessible conformations and favors those that minimize steric clash. |

| Intramolecular Hydrogen Bonding | The two carboxylic acid groups can form a hydrogen bond with each other. | Stabilizes folded or cyclic conformations. |

| Solvent Effects | Interactions with solvent molecules can stabilize or destabilize certain conformations. | In polar solvents, open conformations that can hydrogen bond with the solvent may be more prevalent. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are indispensable for elucidating the electronic structure and predicting the reactivity of this compound. Methods like Density Functional Theory (DFT) are widely used to calculate a range of molecular properties that govern chemical behavior. researchgate.netnih.govacs.org

One of the key properties that can be predicted is the acidity of the carboxylic acid groups, represented by their pKa values. While empirical methods can provide estimates, quantum chemical calculations in conjunction with a continuum solvent model can offer more accurate predictions of pKa values. researchgate.net For this compound, it is expected that the two pKa values will be slightly different due to the electrostatic interaction between the two carboxylate groups once the first proton is lost. The electron-donating nature of the alkyl chain may slightly decrease the acidity compared to shorter-chain dicarboxylic acids.

Molecular Electrostatic Potential (MEP) surface calculations can provide a visual representation of the charge distribution within the molecule. mdpi.com For this compound, the MEP would show negative potential (red regions) around the oxygen atoms of the carboxylic acid groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. The hydrogen atoms of the carboxylic acid groups would show positive potential (blue regions), highlighting their role as hydrogen bond donors and their acidic nature.

Furthermore, quantum chemical calculations can be used to determine various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its tendency to undergo chemical reactions. A smaller gap generally suggests higher reactivity. These calculations can also help in predicting the sites for nucleophilic and electrophilic attack, providing valuable information for designing chemical reactions involving this compound.

| Property | Theoretical Basis | Predicted Characteristics for this compound |

|---|---|---|

| pKa Values | Calculated from the free energy change of dissociation in a solvent model. researchgate.net | Two distinct pKa values, with the first dissociation being more favorable. Acidity likely similar to or slightly lower than pimelic acid. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. mdpi.com | Negative potential on carboxylic oxygen atoms (hydrogen bond acceptors) and positive potential on carboxylic hydrogen atoms (hydrogen bond donors). |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Provides an estimate of chemical reactivity and stability. The bulky alkyl groups may slightly increase the gap compared to unsaturated dicarboxylic acids. |

| Frontier Molecular Orbitals | Analysis of the spatial distribution of HOMO and LUMO. | Identifies the most probable sites for electrophilic and nucleophilic attack, respectively. |

Simulation of Intermolecular Interactions and Self-Assembly Processes

The simulation of intermolecular interactions is key to understanding and predicting the self-assembly of this compound into larger, ordered structures. The primary driving force for the self-assembly of carboxylic acids is the formation of strong and directional hydrogen bonds between the carboxyl groups. acs.orgiucr.org

Molecular dynamics (MD) simulations can be employed to study the dynamic aspects of self-assembly in different environments. For instance, at a liquid-solid interface, molecules of this compound could potentially form ordered monolayers. acs.org The interplay between molecule-substrate interactions and intermolecular hydrogen bonding would determine the structure of the resulting two-dimensional assembly.

The self-assembly process is not limited to the formation of crystals. In solution, under specific conditions of concentration and solvent, dicarboxylic acids can form various supramolecular aggregates. acs.org The balance of hydrophobic interactions of the hydrocarbon backbone and hydrophilic interactions of the carboxylic acid headgroups could lead to the formation of micelles or other complex structures, although the relatively short chain length of pimelic acid might make this less favorable than for longer-chain fatty acids. The tetramethyl substitution would also add a unique steric component to these aggregation processes.

| Interaction/Process | Description | Potential Outcome for this compound |

|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between the carboxylic acid groups (O-H···O). iucr.org | Formation of dimers, chains, and extended networks in the solid state and in solution. |

| Van der Waals Forces | Weaker, non-directional interactions between the hydrocarbon chains. | Contribute to the overall packing efficiency and stability of the assembled structures. |

| Steric Hindrance | Repulsive interactions due to the bulky tetramethyl groups. | Influences the crystal packing and may lead to less dense structures compared to linear dicarboxylic acids. |

| Crystal Engineering | The rational design of crystalline solids based on intermolecular interactions. rsc.org | The predictable nature of hydrogen bonding in dicarboxylic acids makes this compound a potential building block for co-crystals and metal-organic frameworks. |

Biochemical and Biological Research Perspectives on 2,2,6,6 Tetramethylpimelic Acid and Its Analogues

Role in Biosynthesis Analogues and Related Biochemical Systems, drawing parallels from Pimelic Acid's involvement in Lysine (B10760008) Biosynthesis

While direct studies on the role of 2,2,6,6-tetramethylpimelic acid in biosynthetic pathways are not available, we can draw parallels from the well-established role of pimelic acid in the biosynthesis of lysine and biotin (B1667282).

Pimelic acid is a key precursor in the biotin synthesis pathway in bacteria such as Bacillus subtilis. nih.gov The synthesis of the pimelate (B1236862) moiety is the first stage, followed by the assembly of the heterocyclic rings. nih.gov In E. coli, pimeloyl-ACP is produced from two cycles of the fatty acid synthesis pathway, which is then used in subsequent steps to form biotin. nih.gov

Given this, this compound could theoretically be investigated as a potential analogue or inhibitor in these pathways. The bulky tetramethyl substitution would likely prevent it from being a direct substrate for the enzymes involved in lysine or biotin biosynthesis. However, it could potentially act as a competitive inhibitor, binding to the active site of an enzyme but not undergoing the subsequent reaction, thereby blocking the pathway. For instance, it might interfere with enzymes that recognize pimelic acid or its derivatives.

The synthesis of various analogues for biological evaluation is a common strategy in medicinal chemistry. For example, acyclic analogues of tetrahydrofolic acid have been synthesized to act as inhibitors of enzymes in the purine (B94841) biosynthesis pathway. nih.gov Similarly, novel penicillin-type analogues have been created by modifying 6-aminopenicillanic acid to produce new antibacterial agents. mdpi.com Following these examples, this compound could serve as a scaffold or a starting material for the synthesis of new biologically active molecules. The synthesis of complex molecules often involves multiple steps, including the creation of key intermediates that are later combined. researchgate.netnih.gov

Table 1: Key Biosynthetic Pathways Involving Pimelic Acid and Potential for Analogue Interference

| Pathway | Organism Example | Key Intermediate | Potential Role of this compound as an Analogue |

| Lysine Biosynthesis | Corynebacterium glutamicum | Diaminopimelic Acid | Potential competitive inhibitor of enzymes in the DAP pathway. |

| Biotin Biosynthesis | Bacillus subtilis | Pimelic Acid | Potential inhibitor of enzymes that utilize pimeloyl-ACP. |

Studies on Biological Fate and Environmental Degradation Pathways

There is no specific information available in the scientific literature regarding the biological fate and environmental degradation of this compound. The persistence of a chemical compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes. For a molecule like this compound, the presence of the quaternary carbons (carbons bonded to four other carbon atoms) at the 2 and 6 positions would likely make it resistant to microbial degradation. Many common enzymatic degradation pathways, such as beta-oxidation, are initiated by the formation of a double bond, which would be sterically hindered or impossible at these positions.

Emerging Research Frontiers and Future Prospects for 2,2,6,6 Tetramethylpimelic Acid

Integration into Supramolecular Assemblies and Nanotechnology

The unique architecture of 2,2,6,6-tetramethylpimelic acid, with its two carboxylic acid groups, makes it a prime candidate for use as a "linker" or "strut" in the construction of supramolecular assemblies. These assemblies are complex, well-organized chemical systems held together by non-covalent bonds. The field of metal-organic frameworks (MOFs), which are crystalline materials composed of metal ions or clusters coordinated to organic ligands, represents a significant area of opportunity. nih.govresearchgate.net The dicarboxylic nature of this compound allows it to bridge multiple metal centers, a fundamental requirement for forming the extended networks characteristic of MOFs. nih.govresearchgate.net

In nanotechnology, the self-assembly of molecules is a key principle for creating nanoscale structures. The defined length and functional end-groups of this compound could be exploited to create well-defined nanoscale architectures. For instance, derivatives of related tetramethylpiperidine (B8510282) structures have been used to create silica (B1680970) nanoparticles with potent antimicrobial properties. nih.gov This suggests that this compound could be functionalized and incorporated into nanomaterials to impart specific properties.

Table 1: Potential Supramolecular and Nanotechnology Applications

| Application Area | Potential Role of this compound | Key Structural Features |

| Metal-Organic Frameworks (MOFs) | Organic Linker/Strut | Dicarboxylic acid functionality for metal coordination; Tetramethyl groups for controlling pore size and topology. |

| Self-Assembled Monolayers | Molecular Building Block | Defined length and terminal functional groups for ordered surface modification. |

| Functional Nanoparticles | Surface Ligand/Coating | Potential for imparting stability and specific functionalities to nanoparticles. |

Development of Advanced Catalytic Systems

The development of novel catalysts is a cornerstone of green chemistry and efficient chemical synthesis. While direct catalytic applications of this compound are not yet reported, its structure suggests potential as a ligand in homogeneous catalysis. Metal complexes incorporating dicarboxylic acid ligands can act as catalysts for a variety of organic transformations. The tetramethyl groups could influence the steric environment around a metal center, thereby affecting the selectivity and activity of the catalyst.

Furthermore, heterobimetallic complexes, which contain two different metal centers, are an emerging class of catalysts. researchgate.net The dicarboxylate structure of this compound could serve to bridge two different metal atoms, creating a unique catalytic pocket. The specific geometry imposed by the pimelic acid backbone and the steric bulk of the methyl groups could lead to novel catalytic activities that are not achievable with simpler ligands. The use of terpyridine-metal complexes in catalysis highlights the importance of ligand design in achieving challenging chemical transformations. nih.gov

Interdisciplinary Research with Pharmaceutical and Agricultural Sciences

The intersection of chemistry with the life sciences offers fertile ground for the application of novel molecules. In pharmaceutical research, the tetramethylpiperidine scaffold, which is structurally related to this compound, is a known motif in drug development. Derivatives of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid have been investigated for their biological activities, including potential antiviral properties and the ability to modulate oxidative stress. This suggests that this compound and its derivatives could serve as a starting point for the design of new therapeutic agents. The dicarboxylic acid functionality provides two points for further chemical modification, allowing for the creation of a library of compounds for biological screening.

In the agricultural sector, there is a continuous need for new and effective agrochemicals. While no direct agricultural applications of this compound have been reported, the broader class of dicarboxylic acids has been explored for various purposes. The unique structure of this compound could be incorporated into new fungicides, herbicides, or plant growth regulators. Further research would be needed to explore the biological activity of this compound and its derivatives in relevant agricultural systems.

Q & A

Q. What are the standard synthetic routes for 2,2,6,6-Tetramethylpimelic Acid, and how are intermediates characterized?

The synthesis typically involves condensation reactions using 2,2,6,6-tetramethylpiperidine derivatives. For example, intermediates like 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hydrochloride (CAS: 54996-07-5) are prepared via acid-catalyzed reactions with reagents such as potassium tert-butoxide in tetrahydrofuran . Characterization relies on NMR (¹H/¹³C) and mass spectrometry, with deuterated solvents (e.g., D₂O or CDCl₃) used to resolve steric hindrance from methyl groups .

Q. How is this compound purified to ensure high purity for kinetic studies?

Recrystallization from ethanol or acetonitrile is common. For polar derivatives (e.g., hydrochloride salts), ion-exchange chromatography or preparative HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier is recommended . Purity validation requires differential scanning calorimetry (DSC) to confirm melting-point consistency and absence of polymorphic forms .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

FT-IR identifies carboxylic acid and methyl group vibrations (e.g., C=O stretch at ~1700 cm⁻¹, C-H bending at ~1370 cm⁻¹). For stereochemical analysis, 2D NMR (COSY, NOESY) resolves spatial interactions between methyl groups and the piperidine ring . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks .

Advanced Research Questions

Q. How can researchers optimize reaction yields in TEMPO-mediated oxidations using this compound derivatives?

Low yields in electrocatalytic oxidations (e.g., glucose to glucaric acid) often stem from competing side reactions. Systematic optimization of pH (neutral to mildly acidic), mediator concentration (e.g., 0.1–1 mol% TEMPO), and electrode potential (0.8–1.2 V vs. Ag/AgCl) can improve selectivity . In situ Raman spectroscopy monitors intermediate formation, while controlled addition of H₂O₂ minimizes over-oxidation .

Q. What methodologies resolve contradictory data in spin-labeling studies involving this compound analogs?

Discrepancies in electron paramagnetic resonance (EPR) data for spin-labeled proteins (e.g., albumin) arise from variations in labeling efficiency and solvent accessibility. Use maleimide spin labels (MSL) for cysteine residues and validate labeling efficiency via UV-Vis quantification of unbound labels . For hydrophobic environments (e.g., lipid bilayers), 16-doxyl-stearic acid (16-DS) serves as a control to distinguish membrane-embedded vs. surface-bound probes .

Q. How do steric effects of 2,2,6,6-Tetramethyl groups influence polymer stabilization mechanisms?

In polymer matrices, the steric bulk of tetramethyl groups hinders radical chain reactions, enhancing UV stability. Compare degradation kinetics (via TGA-FTIR) of polymers stabilized with 2,2,6,6-Tetramethylpiperidine derivatives (e.g., bis-piperidyl sebacate) against non-methylated analogs. Accelerated aging tests under UV/heat cycles (e.g., 60°C, 300 h) quantify stabilization efficacy .

Q. What strategies mitigate aggregation issues in self-healing hydrogels incorporating TEMPO-oxidized cellulose nanofibrils (TOCNFs)?

Aggregation in TOCNF-polyacrylic acid composites is addressed by sonication (20 kHz, 30 min) to disperse fibrils and adjusting pH to 7–8 to enhance electrostatic repulsion. Rheological studies (amplitude sweeps, frequency scans) correlate storage modulus (G') with fibril alignment . For conductive composites, in situ polymerization of aniline in the presence of TOCNFs ensures uniform PANI deposition .

Methodological Considerations

- Contradiction Analysis : Compare synthetic protocols across studies (e.g., solvent polarity, reaction time) to identify critical variables affecting yield .

- Data Validation : Cross-reference NMR/EPR results with computational models (DFT for spin-label dynamics; MD simulations for polymer interactions) .

- Safety : Derivatives like 1-(2-Hydroxyethyl)-2,2,6,6-Tetramethyl-4-Piperidinol require handling under inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.